Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride
Description
Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride is a pyrimidine derivative characterized by a carboxylate ester at position 4 and a 2-aminoethyl substituent at position 2 of the pyrimidine ring. The dihydrochloride salt enhances its solubility in aqueous media, making it advantageous for pharmaceutical and biochemical applications. Its structure facilitates interactions with biological targets, such as enzymes or receptors, particularly in drug discovery contexts where pyrimidine scaffolds are prevalent.
Properties
IUPAC Name |
ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)7-4-6-11-8(12-7)3-5-10;;/h4,6H,2-3,5,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCWIUBESWVUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride typically involves the reaction of ethyl 2-chloropyrimidine-4-carboxylate with 2-aminoethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically obtained as a dihydrochloride salt to improve its stability and solubility .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three critical functional groups:
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Ethyl ester at position 4
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Aminoethyl side chain at position 2 (protonated as a dihydrochloride salt)
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Pyrimidine ring with two nitrogen atoms
These groups enable diverse reaction pathways, though experimental data specific to this compound remains limited. Below are inferred reactions based on structural analogs .
Nucleophilic Substitution
The aminoethyl group, while protonated in the dihydrochloride form, can undergo deprotonation under basic conditions to act as a nucleophile. Examples include:
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Alkylation : Reaction with alkyl halides to form secondary amines.
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Acylation : Reaction with acyl chlorides or anhydrides to form amides.
Example Reaction :
Conditions: Typically requires a base (e.g., triethylamine) in anhydrous solvents like DCM or THF .
Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Yields carboxylic acid and ethanol.
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Basic Hydrolysis : Forms carboxylate salts (e.g., sodium or potassium salts).
Example Reaction :
Conditions: Aqueous NaOH/EtOH at reflux .
Pyrimidine Ring Modifications
The pyrimidine ring’s electron-deficient nature allows for electrophilic substitution at activated positions (e.g., C5), though steric and electronic effects from substituents may limit reactivity.
Potential Reactions :
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Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄).
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Halogenation : Chlorination or bromination at C5 using Cl₂ or Br₂ in acetic acid.
Comparative Reactivity of Structural Analogs
The table below highlights reaction outcomes for similar pyrimidine derivatives :
| Compound | Reaction Type | Conditions | Product |
|---|---|---|---|
| Ethyl pyrimidine-4-carboxylate | Ester hydrolysis | 1M HCl, reflux, 6h | Pyrimidine-4-carboxylic acid |
| 2-Aminoethylpyrimidine derivative | Acylation | AcCl, Et₃N, DCM, 0°C → RT | N-Acetyl-2-aminoethylpyrimidine |
| Pyrimidine-5-carboxylic acid | Nitration | HNO₃/H₂SO₄, 50°C, 2h | 5-Nitro-pyrimidine-carboxylic acid |
Key Considerations
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Solubility : The dihydrochloride salt enhances water solubility, favoring aqueous-phase reactions.
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Stability : Acidic conditions may hydrolyze the ester group prematurely; pH control is critical.
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Catalysts : Palladium on carbon (Pd/C) or enzyme-mediated processes improve selectivity in hydrogenation or coupling reactions .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride has been studied for its role as a precursor in the synthesis of various pyrimidine derivatives, which are known for their pharmacological properties. Pyrimidines are integral to numerous biological processes and have been implicated in the development of drugs targeting various diseases.
Anticancer Activity
Research has indicated that pyrimidine derivatives exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds derived from ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate have shown promise as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
Neuroprotective Effects
Studies have suggested that certain pyrimidine derivatives can protect neuronal cells from apoptosis. The neuroprotective effects are attributed to the modulation of signaling pathways involved in cell survival and stress response mechanisms . this compound may serve as a scaffold for developing neuroprotective agents.
The compound has demonstrated a range of biological activities that underscore its potential therapeutic applications:
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic disorders. For example, it has shown effectiveness in modulating calmodulin-dependent kinases, which are involved in insulin signaling pathways, thereby potentially restoring insulin sensitivity in models of obesity .
Antimicrobial Properties
Preliminary studies indicate that derivatives based on this compound possess antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Case Studies
Several case studies highlight the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes or receptors, leading to changes in their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research and Application Insights
- Drug Development: The target compound’s carboxylate and aminoethyl groups make it a candidate for kinase inhibitors or nucleotide analogs, whereas CAS 1196147-29-1’s aminomethyl group may limit steric accessibility in binding pockets .
- Synthetic Utility : The dihydrochloride form simplifies purification and storage compared to free-base analogs, a critical factor in industrial-scale synthesis .
Biological Activity
Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies highlighting its effects on various biological targets.
The synthesis of this compound typically involves multi-step organic reactions, including the Gewald reaction, which facilitates the formation of pyrimidine derivatives. The compound's molecular weight is approximately 287 g/mol, with a logD value indicating moderate lipophilicity, which is crucial for its bioavailability.
2.1 Antiproliferative Effects
Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed an average GI50 of approximately 10 nM across sensitive cell lines, indicating strong potential for therapeutic applications in oncology .
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate | <40 | Microtubule depolymerization |
| Related pyrimidine compound | ~10 | Cell proliferation inhibition |
The primary mechanism through which this compound exerts its biological effects appears to involve microtubule depolymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells .
3. Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrimidine core can significantly affect biological activity. For example, substituents at different positions on the pyrimidine ring have been explored to enhance potency and selectivity against specific biological targets .
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| R1 | Cyclopropylmethylamide | Increased potency |
| R3 | Dimethylamine | Enhanced selectivity |
4.1 Anticancer Activity
A notable study evaluated the antiproliferative effects of this compound in various cancer cell lines. The compound exhibited potent activity with IC50 values significantly lower than traditional chemotherapeutics, suggesting it may overcome drug resistance mechanisms commonly seen in cancer therapy .
4.2 In Vivo Studies
In vivo pharmacokinetic studies have shown that this compound is well-tolerated in animal models, with favorable absorption and distribution profiles. It has been observed to maintain effective concentrations in plasma while displaying minimal toxicity, making it a promising candidate for further clinical development .
5. Conclusion
This compound represents a significant advancement in the field of medicinal chemistry due to its potent biological activities and favorable pharmacokinetic properties. Ongoing research into its mechanism of action and structural modifications will likely yield even more effective derivatives for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
